2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one
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Overview
Description
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one is an organic compound that features a combination of aromatic rings with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 4-methylbenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3,5-dimethoxyphenol and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and oxidation reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one: Similar structure with different methoxy substitution pattern.
2-(3,5-Dimethoxyphenoxy)-1-(3-methylphenyl)ethan-1-one: Similar structure with different methyl substitution pattern.
Uniqueness
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions and a methyl group at the 4 position of the aromatic rings provides distinct properties compared to other similar compounds.
Properties
CAS No. |
922140-75-8 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-12-4-6-13(7-5-12)17(18)11-21-16-9-14(19-2)8-15(10-16)20-3/h4-10H,11H2,1-3H3 |
InChI Key |
UTNCYEDWPVTTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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